molecular formula C28H22 B8181077 (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene

(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene

Cat. No. B8181077
M. Wt: 358.5 g/mol
InChI Key: VDXVOUZXBSOCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene is a useful research compound. Its molecular formula is C28H22 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biocompatible Nanoparticles for Cell Imaging : Homopolymers synthesized from this compound demonstrate good biocompatibility and dispersibility, making them suitable for cell imaging studies, particularly with HeLa cells (Ma et al., 2014).

  • Photochemistry Applications : Research on the synthesis and photochemistry of related compounds has revealed insights into intramolecular photocycloaddition reactions, which could have implications for organic synthesis and photochemical applications (Škorić et al., 2003).

  • Catalysis in Organic Synthesis : Studies have shown that ruthenium complexes can catalyze the self metathesis of vinyltrimethylsilane, a process potentially valuable in organic synthesis (Marciniec et al., 1994).

  • Light-Emitting Materials : The compound has been used to develop white-light-emitting ion gels with multistimuli-responsive properties. These materials can change color in response to changes in pH, temperature, or solvent, offering potential applications in sensors, probes, and light-emitting materials (Tang et al., 2020).

  • Cancer Treatment Research : Certain nanoparticles derived from the compound have been shown to effectively kill HeLa cells and inhibit tumor growth, demonstrating low dark toxicity and excellent biocompatibility. This suggests potential applications in cancer treatment (Yang et al., 2018).

  • Tuning Optical and Electronic Properties : The optical and electronic properties of poly(4,4'-triphenylamine vinylene)s, with pendant phenylethynyl and 3-pyridylethynyl substituents, can be fine-tuned for improved applications by post-modification reactions (Grigoras et al., 2015).

  • Explosive Detection : Block copolymers incorporating the compound have been used to create probes for detecting picric acid, an explosive, by exploiting the high aggregation-induced emission of these materials (Rasheed et al., 2019).

  • Environmental Remediation : Anaerobic bacteria can detoxify groundwater contaminated with vinyl chloride, generating biomass, ethene, and inorganic chloride. This process can be beneficial for treating contaminated subsurface environments and drinking-water reservoirs (He et al., 2003).

properties

IUPAC Name

1-ethenyl-4-(1,2,2-triphenylethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22/c1-2-22-18-20-26(21-19-22)28(25-16-10-5-11-17-25)27(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h2-21H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXVOUZXBSOCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene
Reactant of Route 2
Reactant of Route 2
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene
Reactant of Route 3
Reactant of Route 3
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene
Reactant of Route 4
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene
Reactant of Route 5
Reactant of Route 5
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene
Reactant of Route 6
Reactant of Route 6
(2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.